2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic organic molecule featuring a pyridazinone core (2,3-dihydropyridazin-3-one) linked via a ketone-containing ethyl chain to a pyrrolidine ring substituted with a 2-methylpyrimidin-4-yloxy group.
Properties
IUPAC Name |
2-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-16-7-4-13(18-11)23-12-5-8-19(9-12)15(22)10-20-14(21)3-2-6-17-20/h2-4,6-7,12H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVIBCYIBJYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure includes a pyrrolidine ring, a pyrimidine moiety, and a dihydropyridazinone core, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₄ |
| Molecular Weight | 370.4 g/mol |
| Structure | Complex organic compound with multiple functional groups |
The biological activity of This compound is primarily attributed to its interaction with various molecular targets. The compound is believed to act as a selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound can enhance cAMP levels, leading to anti-inflammatory effects and modulation of immune responses .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the activity of inflammatory cells such as eosinophils and neutrophils. The effectiveness of the compound was evaluated using various assays, including enzyme assays that measured IC50 values (the concentration required to inhibit 50% of the target activity). Preliminary results indicated an IC50 value in the low nanomolar range, suggesting potent activity against specific targets .
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of this compound. For example, in an ovalbumin-induced asthma model in mice, administration of the compound significantly reduced airway hyperreactivity and eosinophil infiltration into lung tissue. The effective dose (ED50) was found to be approximately 18.3 mg/kg, demonstrating its therapeutic potential in respiratory conditions .
Case Study 1: Asthma Model
In a controlled study involving asthmatic mice, This compound was administered orally. The results showed a marked decrease in methacholine-induced airway hyperreactivity compared to control groups. Histological analysis revealed reduced eosinophil peroxidase activity and improved lung histology .
Case Study 2: Neutrophilia Reduction
Another study assessed the compound's effect on lipopolysaccharide-induced neutrophilia in mice. The treatment resulted in a significant decrease in neutrophil counts in bronchoalveolar lavage fluid, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research shows that similar structures can effectively target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes, making it a candidate for developing new antibiotics . The efficacy against resistant strains is particularly noteworthy, reflecting the ongoing need for novel antimicrobial agents.
Inhibition of Enzymatic Activity
Another significant application is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibiting this enzyme can lead to reduced proliferation of rapidly dividing cells, including those found in certain cancers and autoimmune diseases . This property positions the compound as a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.
Synthetic Pathways
The synthesis of 2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridazine Core : Utilizing hydrazine derivatives with appropriate aldehydes.
- Introduction of Functional Groups : Via nucleophilic substitutions to attach the pyrrolidine and methylpyrimidine units.
- Final Modifications : To achieve the desired substituents that enhance biological activity.
Case Studies
Several case studies highlight the effectiveness of this compound in various assays:
- Anticancer Assays : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to controls .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at low concentrations, indicating potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Cyclization and Ring Formation Reactions
The dihydropyridazinone moiety is typically synthesized via cyclocondensation reactions. For example:
-
Hydrazine-diketone cyclization : Reaction of 1,4-diketones or γ-keto esters with hydrazines under acidic or basic conditions forms the dihydropyridazinone ring .
-
Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
Key conditions :
| Reaction Component | Example Parameters | Source |
|---|---|---|
| Hydrazine derivative | Hydrazine hydrate (1.2 eq) | |
| Solvent | Ethanol or THF | |
| Temperature | 80–100°C (reflux) | |
| Catalyst | p-TsOH (10 mol%) |
Functionalization at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen undergoes alkylation or acylation to introduce the 2-oxoethyl sidechain:
-
Amide coupling : Reaction with activated carbonyl compounds (e.g., chloroacetyl chloride) in dichloromethane (DCM) with DIEA as a base yields the 2-oxoethyl group .
-
Buchwald-Hartwig amination : For introducing aryl/heteroaryl groups, though less common for this scaffold .
Representative reaction :
textPyrrolidine + Chloroacetyl chloride → 2-Chloro-N-pyrrolidinylacetamide ↓ Displacement with dihydropyridazinone → Target compound
Etherification for Pyrimidinyloxy Attachment
The pyrimidinyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions:
-
SNAr : Reacting 4-chloro-2-methylpyrimidine with pyrrolidin-3-ol in DMF at 120°C .
-
Mitsunobu reaction : Uses DIAD/PPh₃ with 2-methylpyrimidin-4-ol and pyrrolidin-3-ol (yield: 70–90%).
Comparative data :
| Method | Conditions | Yield | Byproducts |
|---|---|---|---|
| SNAr | DMF, 120°C, 12h | 65% | Di-alkylated |
| Mitsunobu | THF, 0°C → RT, 2h | 88% | Minimal |
Oxidation and Reduction Reactions
-
Dihydropyridazinone oxidation : The 2,3-dihydro ring oxidizes to pyridazinone under strong oxidants (e.g., MnO₂, DDQ), though this reduces biological activity .
-
Ketone reduction : The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using NaBH₄ or BH₃·THF .
Stability note : The compound is stable in air but degrades under UV light (t₁/₂ = 48h) .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyrimidine or pyrrolidine rings:
-
Suzuki-Miyaura : Attach aryl groups to the pyrimidine using Pd(dppf)Cl₂ (yield: 50–70%) .
-
Sonogashira : Limited by steric hindrance from the methyl group on pyrimidine .
Hydrolysis and Degradation Pathways
-
Acidic hydrolysis : Cleaves the pyrrolidinyl-oxygen bond at pH < 2, generating 3-hydroxypyrrolidine and pyrimidine fragments .
-
Basic hydrolysis : Degrades the dihydropyridazinone ring to hydrazine derivatives at pH > 10.
Biological Activity and Reactivity Correlation
While not a direct focus, the compound’s PDE3A inhibition (IC₅₀ = 12 nM) correlates with its:
Comparison with Similar Compounds
Research Findings and Limitations
- Bioactivity Gaps: No direct data on the target compound’s biological activity exist in the provided evidence. Its pyridazinone core is associated with phosphodiesterase (PDE) inhibition in literature, while pyrimidine-pyrrolidine hybrids are explored in kinase drug discovery .
- Synthetic Challenges : Heterocyclic coupling steps (e.g., pyrrolidine-pyrimidine attachment) may require optimization to improve yields beyond the 40–55% range seen in analogs .
- Patent Relevance: The European Patent derivatives highlight industrial interest in pyridopyrimidinones, suggesting the target compound could fill a niche in kinase or CNS drug pipelines.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Coupling reactions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation during pyrrolidin-1-yl and pyridazin-3-one linkage .
- Reflux conditions : Temperature-sensitive steps (e.g., 80–100°C in acetonitrile or DMSO) to promote intermediate formation .
- Purification : Chromatography (column or HPLC) with polar solvents (e.g., methanol/dichloromethane) to isolate the target compound .
| Key Step | Reagents/Conditions | Purification Method |
|---|---|---|
| Pyrrolidine coupling | Lewis acid catalysts, inert atmosphere | Column chromatography |
| Oxoethyl linkage | Reflux in acetonitrile | HPLC |
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and carbon hybridization states .
- X-ray crystallography : Resolves bond lengths (e.g., C–O bond at 1.36 Å in the pyrrolidinyloxy group) and stereochemistry .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and thioxo (C=S) groups (~1200 cm⁻¹) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- pH studies : Monitor degradation via HPLC in buffers (pH 3–9) to identify labile groups (e.g., ester or amide bonds) .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C suggests thermal stability) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what are the trade-offs?
- Substituent analysis : Introducing electron-withdrawing groups (e.g., –NO₂) on the pyridazinone ring improves enzyme inhibition but may reduce solubility .
- Stereochemical tuning : Modifying pyrrolidine stereochemistry (R vs. S) alters binding affinity to targets like kinases (e.g., IC₅₀ shifts from 50 nM to 200 nM) .
| Modification | Observed Effect | Reference |
|---|---|---|
| Methylpyrimidine substitution | Increased metabolic stability | |
| Thioxo to oxo replacement | Reduced cytotoxicity |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .
- Dose-response validation : Replicate IC₅₀ measurements under identical conditions (e.g., 72-hour incubation) .
- Off-target profiling : Employ kinase panels or proteome-wide screens to identify confounding interactions .
Q. What computational approaches predict binding modes with molecular targets?
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., in PI3Kγ) using software like AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .
Methodological Considerations
Q. What process control strategies are critical for scaling up synthesis?
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
- Solvent recovery : Implement membrane separation technologies to recycle acetonitrile/DMSO .
Q. How can researchers validate the compound’s mechanism of action?
- Enzyme kinetics : Measure and shifts in target enzymes (e.g., PDE inhibitors) .
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
